

Application Notes and Protocols for the Synthesis of Schiff Bases and Imines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Tert-butyl (4-formylphenyl)carbamate
Cat. No.:	B111903

[Get Quote](#)

Introduction: The Enduring Importance of the Azomethine Group

First reported in 1864 by Hugo Schiff, the class of organic compounds characterized by a carbon-nitrogen double bond ($-C=N-$), known as Schiff bases or, more broadly, imines or azomethines, represents one of the most versatile and functionally significant moieties in modern chemistry.^{[1][2]} These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.^{[3][4]} The electrophilic carbon and nucleophilic nitrogen within the imine bond create a hub of reactivity, making Schiff bases crucial intermediates for the synthesis of various nitrogen-containing organic molecules, including amino acids and heterocyclic compounds.^{[3][5][6]}

Beyond their role as synthetic intermediates, Schiff bases and their metal complexes exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, positioning them as privileged scaffolds in drug discovery and medicinal chemistry.^{[3][7][8][9]} Furthermore, their ability to form stable coordination complexes with a wide range of metal ions has established them as indispensable ligands in catalysis and materials science.^{[5][8][10]}

This guide provides an in-depth exploration of the synthesis of Schiff bases and imines, moving from the fundamental reaction mechanism to detailed, field-proven protocols for both conventional and modern, environmentally benign synthetic strategies.

The Foundational Chemistry: Mechanism of Imine Formation

The synthesis of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[\[11\]](#)[\[12\]](#)[\[13\]](#) Understanding this mechanism is critical for optimizing reaction conditions and maximizing yield.

- Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[\[11\]](#)
- Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product.[\[11\]](#)[\[13\]](#)

The pH of the reaction medium is a critical parameter. The reaction rate is typically maximal around a pH of 4.5 to 5.[\[14\]](#) At higher pH, there is insufficient acid to catalyze the dehydration step by protonating the hydroxyl group.[\[14\]](#) Conversely, at very low pH, the primary amine starting material becomes protonated to form a non-nucleophilic ammonium salt, which cannot initiate the attack on the carbonyl group.[\[14\]](#)

Caption: General mechanism of Schiff base formation.

Synthetic Methodologies and Experimental Protocols

A variety of methods exist for synthesizing Schiff bases, ranging from classical thermal condensation to modern, energy-efficient green techniques. The choice of method depends on the reactivity of the substrates, desired purity, available equipment, and environmental considerations.

Protocol 1: Conventional Synthesis via Reflux

This is the classical and most straightforward method, relying on thermal energy to drive the condensation reaction. It is particularly useful for less reactive carbonyls or amines.

Causality and Insights:

- Solvent: Ethanol or methanol are commonly used as they readily dissolve the reactants and are easily removed post-reaction.[15]
- Catalyst: A few drops of a weak acid like glacial acetic acid are often added to catalyze the dehydration step, consistent with the reaction mechanism.[16]
- Water Removal: As the reaction is an equilibrium, removing the water byproduct drives the reaction towards the product. For stubborn reactions, a Dean-Stark apparatus with a solvent like toluene can be used to azeotropically remove water.[12][15]

Step-by-Step Protocol:

- Reactant Preparation: In a round-bottomed flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of absolute ethanol.
- Amine Addition: To a separate solution of the primary amine (1.0-1.1 equivalents) in absolute ethanol, add it dropwise to the stirring carbonyl solution at room temperature.
- Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-8 hours.
- Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
- Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[17]

Protocol 2: Microwave-Assisted Green Synthesis (Solvent-Free)

Microwave irradiation has emerged as a powerful green chemistry tool, dramatically reducing reaction times from hours to minutes and often proceeding without any solvent.[18][19]

Causality and Insights:

- Energy Transfer: Microwaves directly and efficiently heat the polar reactants, leading to a rapid increase in internal temperature and a significant acceleration of the reaction rate.[2] This localized heating is more efficient than conventional heating.
- Solvent-Free: Many reactions can be run neat (without solvent), which simplifies workup, reduces waste, and aligns with green chemistry principles.[1][20] If a catalyst is needed, a natural acid or a solid-supported catalyst can be used.[20]

Step-by-Step Protocol:

- Reactant Mixing: In a microwave-safe vessel (e.g., a 50 mL beaker or conical flask), combine the aldehyde (1.0 mmol) and the primary amine (1.0 mmol).[1]
- Catalyst (Optional): If required, add a catalytic amount of glacial acetic acid or a natural catalyst like cashew shell extract.[19][20] Mix the components thoroughly with a glass rod.
- Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a low to medium power setting (e.g., 160-600 W) for short intervals (30-60 seconds).[1][20]
- Monitoring: After each interval, remove the vessel and monitor the reaction's progress by TLC. Most reactions are complete within 2-5 minutes.[19]
- Isolation: After completion, allow the reaction mixture to cool to room temperature. Add ice-cold water or ethyl acetate to the vessel to precipitate the product.[1][20]
- Purification: Collect the solid product by vacuum filtration, wash with cold water or ethanol, and dry. Recrystallization from ethanol is often sufficient for purification.[1]

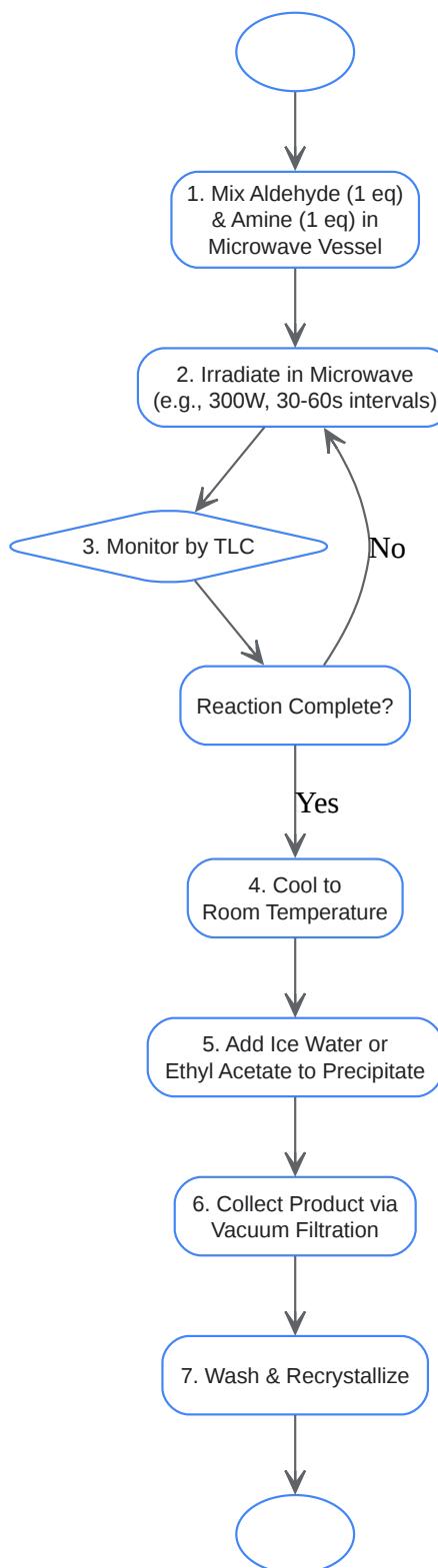


Figure 2: Workflow for Microwave-Assisted Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for Microwave-Assisted Synthesis.

Protocol 3: Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures that accelerate the reaction.[21][22]

Causality and Insights:

- Acoustic Cavitation: The formation, growth, and collapse of microscopic bubbles generate immense localized energy, promoting bond formation and increasing reaction rates even at ambient bulk temperatures.[21]
- Efficiency: This method often results in high yields in significantly shorter reaction times compared to conventional heating and can be performed under milder conditions.[22][23]

Step-by-Step Protocol:

- Reactant Preparation: In an open Pyrex glass vessel or Erlenmeyer flask, place equimolar amounts of the aldehyde (e.g., 1 mmol) and primary amine (1 mmol).[21][24]
- Solvent: Add a small amount of a suitable solvent, such as ethanol (e.g., 10 mL), to facilitate energy transfer.[21][24]
- Irradiation: Place the vessel in an ultrasonic cleaning bath containing water as the medium. Irradiate the mixture at a specified frequency (e.g., 45 kHz) and temperature (e.g., 50-60°C). [21][24]
- Monitoring: The reaction is typically very fast. Monitor its progress by TLC; completion is often achieved within 10-30 minutes.[21]
- Isolation: Once the reaction is complete, cool the mixture. The product often crystallizes directly from the solution.
- Purification: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.[23]

Protocol 4: Mechanochemical Synthesis (Solvent-Free Grinding)

Mechanochemistry is an exceptionally green and efficient technique that uses mechanical force (grinding or milling) to initiate chemical reactions in the absence of a solvent.[25][26]

Causality and Insights:

- Energy Input: Mechanical energy brings reactants into intimate contact at the molecular level, breaking down the crystal lattice and creating fresh, reactive surfaces, thereby driving the reaction forward without the need for heating or solvents.[26]
- Advantages: This method is rapid (often complete in 15 minutes), high-yielding, and environmentally benign.[26][27] It is particularly advantageous for synthesizing imines that may be unstable or difficult to form under solvothermal conditions.[25]

Step-by-Step Protocol:

- Reactant Preparation: Place equimolar amounts of the solid aldehyde (0.5 mmol) and solid primary amine (0.5 mmol) into a mortar.[26][28]
- Catalyst (Optional): For some reactions, a few drops of a natural catalyst like lemon juice can be added to facilitate the reaction.[28]
- Grinding: Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. [26] The formation of a paste or a change in color often indicates product formation.
- Monitoring: Monitor the reaction progress by taking a small sample and checking it via TLC.
- Isolation & Purification: Upon completion, the resulting solid is often the pure product. It can be washed with a non-polar solvent like hexane to remove any trace unreacted starting materials and then dried.

Comparative Summary of Synthetic Methods

The choice of synthetic methodology has a significant impact on reaction efficiency, cost, and environmental footprint. The table below provides a comparative overview.

Parameter	Conventional Reflux	Microwave-Assisted	Ultrasound-Assisted	Mechanochemical
Reaction Time	Hours (2-8 h)	Minutes (2-10 min) [19]	Minutes (10-30 min) [21]	Minutes (10-15 min) [26]
Typical Yield	Good to Excellent	Excellent [18]	High to Excellent [23]	Good to Excellent [26]
Energy Input	High (Sustained Heating)	Moderate (Short Bursts)	Low to Moderate	Low (Mechanical)
Solvent Use	Required	Often Solvent-Free [1]	Minimal Solvent	Solvent-Free [26] [28]
Work-up	Standard	Simple & Fast	Simple & Fast	Very Simple
Key Advantage	Simple, established method	Extreme speed, high yield	Mild conditions, speed	Environmentally benign, rapid

Characterization

Once synthesized, the identity and purity of the Schiff base must be confirmed. Standard analytical techniques include:

- FTIR Spectroscopy: Look for the disappearance of the C=O stretch (from the aldehyde/ketone, $\sim 1700 \text{ cm}^{-1}$) and the N-H stretch (from the primary amine, $\sim 3300\text{-}3400 \text{ cm}^{-1}$), and the appearance of a strong C=N (imine) stretching band around $1600\text{-}1650 \text{ cm}^{-1}$. [\[16\]](#)
- ^1H NMR Spectroscopy: The most characteristic signal is the appearance of the azomethine proton (-CH=N-) as a singlet, typically in the range of δ 8.0-9.0 ppm.
- Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

Conclusion and Future Outlook

The synthesis of Schiff bases is a cornerstone of organic and medicinal chemistry. While conventional methods remain effective, the development of green synthetic protocols—such as microwave, ultrasound, and mechanochemical methods—offers significant advantages in terms of speed, efficiency, and environmental sustainability.[29][30] These modern techniques not only streamline the synthesis of known compounds but also open avenues for the creation of novel structures, such as complex imine-based covalent organic frameworks (COFs), which are challenging to access via traditional routes.[25][31] For researchers in drug development and materials science, mastering these diverse synthetic approaches is key to unlocking the full potential of the versatile imine linkage.

References

- JRF, M., & Kumar, R. S. (2012). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. *Organic Chemistry: An Indian Journal*, 8(3), 110-112. [\[Link\]](#)
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). *Journal of Biomolecular Structure and Dynamics*, 1-21. [\[Link\]](#)
- Li, Z., Li, H., Wang, H., O'Dell, L. A., & Chen, Z. (2020). Harnessing Mechanochemistry for Direct Synthesis of Imine-Based Metal–Organic Frameworks. *Journal of the American Chemical Society*, 142(37), 15921-15928. [\[Link\]](#)
- Singh, A., & Singh, A. (2024). Green Synthesis Methods of Schiff Base Compounds: A Review. *International Journal of Research and Review*, 11(1), 1-8. [\[Link\]](#)
- Zoubi, W. A., Al-Hamdani, A. A. S., & Ko, Y. G. (2017). Ultrasound-Assisted Synthesis and DFT Studies of Novel Schiff Bases Derived from 3-Methyl-1,3-benzothiazol-2(3H)-one in an Ionic Liquid Medium. *Molecules*, 22(1), 125. [\[Link\]](#)
- Gawande, V. B., & Mandlik, P. R. (2019). Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach. *Pramana Research Journal*, 9(2), 416-419. [\[Link\]](#)
- Umar, A., & Gwarzo, M. S. (2023). Mechanism of Schiff base (imine) Formation.
- Juárez-Cortijo, L. M., Pérez-Picaso, L. D., Estévez-Carmona, M. M., & García-Valverde, M. (2022). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. *New Journal of Chemistry*, 46(12), 5606-5616. [\[Link\]](#)
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. *Journal of Advanced Research*, 2(1), 1-8. [\[Link\]](#)
- Li, J. T., Chen, G. F., Wang, J. X., & Li, T. S. (2004). Synthesis of Schiff Bases under Ultrasound-Irradiation. *Bulletin of the Korean Chemical Society*, 25(6), 849-850. [\[Link\]](#)
- Study.com. (n.d.).

- Sharma, K., & Sharma, R. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. *Journal of Drug Delivery and Therapeutics*, 11(4-S), 183-195. [\[Link\]](#)
- Sherdi, A., & Nazeruddin, G. M. (2016). Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach. *Der Pharma Chemica*, 8(5), 288-293. [\[Link\]](#)
- Al-Masoudi, W. A. (2022). Green synthesis of Schiff bases: a review study.
- Wikipedia. (n.d.). Imine. [\[Link\]](#)
- Brown, N., Alsudairy, Z., Behera, R., Akram, F., Chen, K., Smith-Petty, K., ... & Li, X. (2023). Green mechanochemical synthesis of imine-linked covalent organic frameworks for high iodine capture. *Green Chemistry*, 25(16), 6523-6531. [\[Link\]](#)
- Various Authors. (n.d.). Schiff's bases mechanism: Significance and symbolism. [\[Link\]](#)
- Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. *Master Organic Chemistry*. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of imines. [\[Link\]](#)
- Waghmare, P. B., & Jamale, D. B. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. *ACS Omega*, 7(51), 48133-48141. [\[Link\]](#)
- ResearchGate. (n.d.).
- Kumar, S., & Niranjan, M. S. (2018). Green imine synthesis from amines using transition metal and micellar catalysis. *Organic & Biomolecular Chemistry*, 16(34), 6149-6166. [\[Link\]](#)
- Phadnaik, G. (2019). A Short Review: Methodologies for the Synthesis of Schiff's Bases. *Indian Journal of Advances in Chemical Science*, 7(3), 163-171. [\[Link\]](#)
- D. S., & M. S. (2022). Biological applications of Schiff bases: An overview. *GSC Biological and Pharmaceutical Sciences*, 18(2), 1-10. [\[Link\]](#)
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of unsymmetrical, Symmetrical Schiff bases by Ultrasonic Assisted Technique and Biological Evaluation of their Metal-. *Research Journal of Pharmaceutical, Biological and Chemical Sciences*, 6(2), 1639-1647. [\[Link\]](#)
- Sahu, R., Thakur, D. S., & Kashyap, P. (2012). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. *Arabian Journal of Chemistry*, 5(4), 435-442. [\[Link\]](#)
- Mohammadi, M., & Saeidian, H. (2014). An Efficient and Green Synthesis of Novel Azo Schiff Base and its Complex Under Ultrasound Irradiation. *Oriental Journal of Chemistry*, 30(2), 621-625. [\[Link\]](#)
- The Organic Chemistry Tutor. (2024, March 29). Synthesizing Imines and Enamines: A Complete Guide [Video]. YouTube. [\[Link\]](#)
- Das, P., & Hazarika, P. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.

- Brown, N., Alsudairy, Z., Behera, R., Akram, F., Chen, K., Smith-Petty, K., ... & Li, X. (2023). Green Mechanochemical Synthesis of Imine-Linked Covalent Organic Frameworks for High Iodine Capture. The Royal Society of Chemistry. [\[Link\]](#)
- Leśniak, S., Wzorek, Z., & Romański, J. (2022). Mechanochemical Synthesis of Fluorinated Imines. *Molecules*, 27(14), 4587. [\[Link\]](#)
- Wikipedia. (n.d.). Schiff base. [\[Link\]](#)
- Sharma, K., & Sharma, R. (2014). Microwave Assisted Synthesis of Schiff Bases: A Green Approach.
- Cimarelli, C. (2019). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. *Molecules*, 24(16), 2855. [\[Link\]](#)
- Leśniak, S., Wzorek, Z., & Romański, J. (2022). Mechanochemical Synthesis of Fluorinated Imines. *Molecules*, 27(14), 4587. [\[Link\]](#)
- Yaseen, A. A., Al-Tikrity, E. T. B., Al-Mashhadani, M. H., Salih, N., & Yousif, E. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. *Journal of University of Anbar for Pure Science*, 15(2), 1-8. [\[Link\]](#)
- Singh, A., & Singh, A. (2021). Catalytic Methods for Imine Synthesis.
- ResearchGate. (n.d.). Synthesis protocol of the Schiff base ligand (HL). [\[Link\]](#)
- Kumar, S., & Niranjan, M. S. (2011). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. *Rasayan Journal of Chemistry*, 4(4), 819-822. [\[Link\]](#)
- LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. [\[Link\]](#)
- Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. *PeerJ*, 10, e13840. [\[Link\]](#)
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. *Molecules*, 20(7), 12854-12868. [\[Link\]](#)
- Kumar, R. S., Idhayadhulla, A., & Nasser, A. J. A. (2011). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. *Der Pharma Chemica*, 3(6), 154-160. [\[Link\]](#)
- Kumar, S., & Niranjan, M. S. (2014). REVIEW ON SCHIFF BASES. *World Journal of Pharmaceutical Sciences*, 2(5), 423-431. [\[Link\]](#)
- IONiC / VIPER. (n.d.). Schiff Base Synthesis Experiment. [\[Link\]](#)
- Shri, F. S., & Mehdi, H. A. (2021). Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1, 4- butane diamine and Complexes with Transition Metal (Sm+3, Cu+2). *International Journal of Drug Delivery Technology*, 11(4), 1446-1449. [\[Link\]](#)
- ResearchGate. (n.d.). Mechanism of the synthesis of Schiff base (imine) from amine and aldehyde or ketone. [\[Link\]](#)

- Albero, J., & García, H. (2021). Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). *ACS Sustainable Chemistry & Engineering*, 9(43), 14389-14396. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. sphinxsai.com [sphinxsai.com]
- 2. ijacsckros.com [ijacsckros.com]
- 3. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. tandfonline.com [tandfonline.com]
- 6. Imine Formation, Structure & Synthesis | Study.com [study.com]
- 7. Schiff bases in medicinal chemistry: a patent review (2010-2015) | Semantic Scholar [semanticscholar.org]
- 8. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Schiff base - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Imine - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tandfonline.com [tandfonline.com]
- 16. jetir.org [jetir.org]

- 17. ionicviper.org [ionicviper.org]
- 18. researchgate.net [researchgate.net]
- 19. derpharmacemica.com [derpharmacemica.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. asianpubs.org [asianpubs.org]
- 22. derpharmacemica.com [derpharmacemica.com]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 24. An Efficient and Green Synthesis af Novel Azo Schiff Base and its Complex Under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Mechanochemical Synthesis of Fluorinated Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanochemical Synthesis of Fluorinated Imines [mdpi.com]
- 28. pramanaresearch.org [pramanaresearch.org]
- 29. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 30. researchgate.net [researchgate.net]
- 31. Green mechanochemical synthesis of imine-linked covalent organic frameworks for high iodine capture - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Schiff Bases and Imines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111903#use-in-the-synthesis-of-schiff-bases-and-imines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com